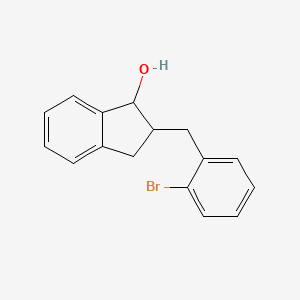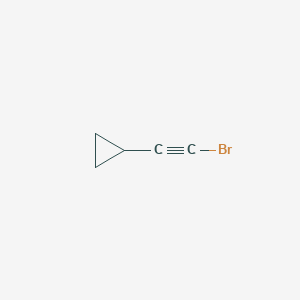![molecular formula C18H18O B6331790 (2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 40414-57-1](/img/structure/B6331790.png)
(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 4-propylbenzene-1,3-dione, is an organic compound belonging to the class of aromatic compounds. It is a colorless solid with a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol. It is a member of the benzenedione family and is commonly used in organic synthesis and as a starting material for the preparation of other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
Synthesis Techniques and Structural Analysis : Chalcone derivatives, including (2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions. These compounds are characterized using techniques like FT-IR, single crystal X-ray diffraction, and NMR spectroscopy. The analysis often focuses on the dihedral angles between terminal rings and intramolecular hydrogen bonds (Salian et al., 2018).
Molecular Structure and Computational Studies : Research has also been done on the molecular structures of these compounds using computational methods like density functional theory (DFT). Studies include analyses of vibrational wavenumbers, hyperpolarizability, and infrared intensities (Mary et al., 2015).
Biological and Pharmacological Studies
Molecular Docking and Anti-Viral Potential : Certain chalcone derivatives have been evaluated for their potential interactions with protein targets in viruses like SARS-CoV-2. Molecular docking assays suggest that these compounds could inhibit the interaction of the virus with host cells and interfere with viral replication (Almeida-Neto et al., 2020).
Inhibitory Effects on Monoamine Oxidase : Some derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), with studies documenting their inhibitory potency and binding modes through kinetic and molecular docking studies (Sasidharan et al., 2018).
Material Science Applications
- Non-linear Optical Properties : Studies on the nonlinear refractive index and absorption coefficient of chalcone derivatives have been conducted, highlighting their potential in optical limiting and optical devices (Henari & Asiri, 2011).
Wirkmechanismus
Target of Action
Chalcones, the class of compounds to which this molecule belongs, are known to interact with a wide range of biological targets due to their versatile structure . They have been reported to exhibit antibacterial, antifungal, antimutagenic, antimitotic, antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial, antitubercular, and anti-diabetic activities .
Mode of Action
Chalcones typically exert their effects by interacting with proteins or enzymes involved in various biochemical pathways . The α,β-unsaturated carbonyl system in chalcones is responsible for their biological activity, as it can undergo nucleophilic addition reactions with biological targets .
Biochemical Pathways
For instance, they can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . They can also inhibit the proliferation of cancer cells by interfering with cell cycle progression .
Result of Action
Given the broad range of activities associated with chalcones, it is likely that this compound could have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
(E)-1-phenyl-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-14(2)16-11-8-15(9-12-16)10-13-18(19)17-6-4-3-5-7-17/h3-14H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRFTXJWVJMEU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl- | |
CAS RN |
36336-80-8 | |
| Record name | NSC139724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)







